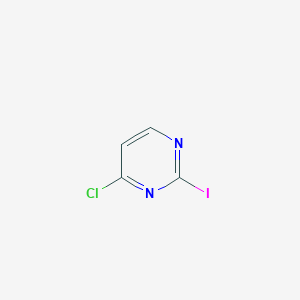

4-Chloro-2-iodopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQCCKDSHUGCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Iodopyrimidine and Analogous Halogenated Pyrimidine Derivatives

De Novo Synthetic Routes to the 4-Chloro-2-iodopyrimidine Core

The de novo synthesis of the this compound core involves the construction of the pyrimidine (B1678525) ring from acyclic precursors. This approach allows for the strategic placement of functional groups that can later be converted to the desired halogen atoms.

Strategies for Regioselective Introduction of Halogen Substituents

A critical aspect of synthesizing this compound is the controlled and regioselective introduction of the chlorine and iodine atoms at the C4 and C2 positions, respectively. This is often achieved through a series of halogenation and/or halogen exchange reactions on a pre-formed pyrimidine ring.

Direct halogenation involves the treatment of a pyrimidine derivative with a halogenating agent. The regioselectivity of this process is governed by the electronic properties of the pyrimidine ring, which is generally electron-deficient.

One common strategy involves the chlorination of a pyrimidin-4-one precursor. For instance, 2-substituted-4-hydroxypyrimidines can be converted to their 4-chloro analogues using chlorinating agents like phosphorus oxychloride (POCl₃) mdpi.comresearchgate.net. A patent describes a method for the synthesis of 4-chloro-2-methylpyrimidine where 2-methyl-4-hydroxypyrimidine is reacted with phosphorus oxychloride in the presence of an organic base mdpi.com. While this exemplifies a chlorination at the 4-position, direct iodination at the 2-position of a 4-chloropyrimidine is less straightforward due to the deactivating effect of the existing chloro and ring nitrogen atoms.

Direct iodination of pyrimidine bases is also a known transformation. A study reports the regioselective 5-iodination of pyrimidine bases and nucleosides using a combination of iodine and sodium nitrite nih.gov. While this demonstrates the feasibility of direct iodination on the pyrimidine ring, achieving selective iodination at the C2 position in the presence of a C4 chloro substituent requires specific strategies to direct the electrophilic attack.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Methyl-4-hydroxypyrimidine | POCl₃, Triethylamine | 4-Chloro-2-methylpyrimidine | 88.98 | mdpi.com |

| Pyrimidine bases | I₂, NaNO₂ | 5-Iodopyrimidine bases | High | nih.gov |

Halogen exchange reactions are a powerful tool for the synthesis of mixed halopyrimidines. This typically involves the substitution of a less reactive halogen with a more reactive one, or the selective replacement of one halogen in a di- or polyhalogenated pyrimidine. The Finkelstein reaction, which involves the exchange of a chloride or bromide with an iodide, is a relevant example.

The synthesis of this compound can be envisioned through a regioselective halogen exchange of 2,4-dichloropyrimidine with an iodide source, such as sodium iodide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic substitution makes this a feasible approach nih.gov. This enhanced reactivity is attributed to the better stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.

While specific literature detailing the synthesis of this compound via this method is not abundant, the principles of nucleophilic aromatic substitution on dihalopyrimidines strongly support this strategy. The reaction conditions, such as solvent and temperature, would be crucial in controlling the regioselectivity and preventing the formation of the isomeric 2-chloro-4-iodopyrimidine or the di-iodinated product.

An alternative strategy involves the chlorination of a pyrimidine ring that already contains an iodine atom at the 2-position. For example, one could synthesize 2-iodo-pyrimidin-4-one and then perform a chlorination reaction to obtain this compound. This approach relies on the stability of the C-I bond under the chlorination conditions. The synthesis of the 2-iodopyrimidin-4-one precursor could be achieved from materials like 2-thiouracil via iodination and subsequent hydrolysis. The final chlorination step would likely employ reagents such as phosphorus oxychloride.

Cyclization Approaches for Pyrimidine Ring Formation

The construction of the pyrimidine ring from acyclic precursors, known as cyclization or cyclocondensation, is a fundamental strategy in heterocyclic chemistry. To synthesize this compound via this route, the precursors would need to be chosen such that the chloro and iodo substituents can be introduced either before or after the ring formation.

A general and widely used method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative (Prins reaction) or an amidine (Pinner synthesis) nih.gov. For the synthesis of a 4-halo-2-halopyrimidine, one could envision using a halogenated 1,3-dicarbonyl compound or a halogenated amidine.

For instance, the reaction of a malonic acid derivative with a halogenated N-acyl-imidate could potentially lead to a halogenated pyrimidine. However, the direct incorporation of both chlorine and iodine into the acyclic precursors in the correct positions for cyclization can be challenging. A more common approach is to form a dihydroxypyrimidine, such as uracil or a substituted uracil, which can then be subjected to sequential halogenation reactions. For example, barbituric acid can be converted to 2,4,6-trichloropyrimidine google.comgoogle.com. This trichlorinated intermediate could then potentially undergo selective reactions to yield the desired product.

| Precursor 1 | Precursor 2 | Precursor 3 | Product | Reference |

| 1,3-Dicarbonyl compound | Aldehyde | Urea/Thiourea | Dihydropyrimidinone/-thione | nih.gov |

| Barbituric acid | POCl₃, PCl₃/Cl₂ | 2,4,6-Trichloropyrimidine | google.comgoogle.com |

Multi-Component Reaction Sequences for Pyrimidine Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine derivatives, in a single step from three or more starting materials preprints.orgnih.gov. The Biginelli reaction, a well-known MCR, typically yields dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea nih.gov.

While the direct synthesis of this compound via a single MCR is not well-documented, MCRs can be employed to generate highly functionalized pyrimidine scaffolds that can be further elaborated to the target molecule. For example, a three-component coupling reaction of an enamine, an orthoester, and ammonium (B1175870) acetate can produce substituted pyrimidines nih.gov. Another approach involves the reaction of benzyl halides, (1-bromoethyl)benzene, and urea to form pyrimidinone derivatives researchgate.net. These versatile pyrimidine products could then undergo subsequent halogenation steps to introduce the desired chloro and iodo substituents.

The development of a multi-component reaction that directly incorporates both a chloro and an iodo substituent at the desired positions would represent a significant advancement in the synthesis of this class of compounds. This would likely require the use of specialized halogenated building blocks that are compatible with the MCR conditions.

Functional Group Interconversion Strategies for Pyrimidine Diversification

Functional group interconversion is a primary strategy for diversifying the pyrimidine core. The distinct electronic nature of the C2 and C4 positions in dihalopyrimidines allows for selective reactions. For instance, in 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) reactions typically occur preferentially at the C4 position. wuxiapptec.com However, this selectivity can be altered by the presence of other substituents on the ring. wuxiapptec.com

A more advanced strategy for pyrimidine diversification involves a "deconstruction-reconstruction" approach. This method transforms a complex pyrimidine into a reactive intermediate, which can then be used in various heterocycle-forming reactions to generate a diverse range of analogs, including other pyrimidines or different heterocyclic systems like azoles.

Advanced Approaches for Regioselective Synthesis of Polysubstituted Halogenated Pyrimidines

Achieving regioselectivity is paramount when constructing complex, polysubstituted pyrimidines. Modern synthetic methods provide a high degree of control over the site of functionalization. Sequential cross-coupling reactions on polyhalogenated pyrimidines are a powerful tool. Due to the inherent differences in reactivity between halogen atoms at different positions, substituents can be introduced in a stepwise manner. For example, in 2,4-dichloropyrimidines, palladium-catalyzed Suzuki coupling reactions show a preference for the C4 position. researchgate.net

The table below summarizes various regioselective functionalization reactions performed on 2,4-dichloropyrimidine, illustrating the diverse possibilities for creating substituted pyrimidine derivatives.

| Reaction Type | Substrate | Reagents/Catalyst | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|---|

| SNAr Amination | 5-substituted-2,4-dichloropyrimidine | Secondary Amine | C4 | 4-amino-2-chloropyrimidine | nih.gov |

| SNAr Amination | 5-EWG-2,4-dichloropyrimidine | Tertiary Amine | C2 | 2-amino-4-chloropyrimidine (B19991) | nih.gov |

| SNAr Amination | 2,4-dichloropyrimidine | Oxazolidin-2-one, Na-sulfinate/TBAB | C4 | 4-(2-oxooxazolidin-3-yl)-2-chloropyrimidine | researchgate.netresearchgate.net |

| SNAr with Alkoxides | 2-MeSO₂-4-chloropyrimidine | Alkoxide | C2 | 2-alkoxy-4-chloropyrimidine | wuxiapptec.com |

The outcome of a reaction on a polyfunctionalized pyrimidine can be exquisitely controlled by the choice of reagents and reaction conditions. In the SNAr amination of 5-substituted-2,4-dichloropyrimidines, the nature of the amine nucleophile dictates the site of attack. While secondary amines typically react at the C4 position, the use of tertiary amines can switch the selectivity to the C2 position. nih.gov This change is attributed to a different reaction mechanism involving in situ N-dealkylation.

Similarly, in organocatalytic SNAr reactions, the combination of a weak nucleophile with specific catalysts can achieve high regioselectivity. For example, the amination of 2,4-dichloropyrimidine with oxazolidin-2-one proceeds with high selectivity for the C4 position when catalyzed by sodium sulfinate and a phase-transfer catalyst. researchgate.netresearchgate.net Furthermore, in reactions involving substrates like 2-MeSO₂-4-chloropyrimidine, the regioselectivity can be completely reversed depending on the nucleophile. Amines react at C4, whereas alkoxides and formamide anions selectively attack the C2 position, a phenomenon rationalized by the formation of a directing hydrogen bond complex. wuxiapptec.com

Directed metalation provides a powerful method for C-H bond functionalization at positions that are not accessible through other means, allowing for orthogonal derivatization. This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium or other strong base, facilitating deprotonation at an adjacent position. While not extensively documented for this compound itself, the principles can be applied to related chloropyrimidine derivatives.

Efficient magnesiation and zincation of chlorinated pyrimidines can be achieved using hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). mdpi.com These reactions allow for the introduction of various electrophiles at specific sites on the pyrimidine ring, furnishing highly functionalized products. This methodology has been successfully employed in the iterative synthesis of fully substituted pyrimidine derivatives, showcasing its power in building molecular complexity. mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen atoms is crucial for stabilizing this intermediate, thereby facilitating the substitution process.

The regiochemical outcome of SNAr reactions on 4-Chloro-2-iodopyrimidine is determined by a competition between two key factors: the electrophilicity of the carbon atom and the leaving group ability of the halogen substituent.

Positional Electrophilicity: In the pyrimidine (B1678525) ring, the C4 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. Computational studies on analogous 2,4-dihalopyrimidines consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon. wuxibiology.comwuxiapptec.com This indicates that the initial, often rate-determining, nucleophilic attack is kinetically favored at the C4 position. wuxiapptec.com

Leaving Group Ability: The ability of a halogen to act as a leaving group is related to the strength of the carbon-halogen bond. The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group than chloride.

In SNAr reactions of 2,4-dihalopyrimidines, the attack of the nucleophile is typically the rate-determining step. Consequently, reactions are most often observed at the more electrophilic C4 position, displacing the chlorine atom. acs.orgmdpi.comresearchgate.net Even though iodide is a superior leaving group, the higher activation energy required for a nucleophile to attack the less electrophilic C2 position means that C4 substitution usually predominates. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions.

The principle of Hard and Soft Acids and Bases (HSAB) can provide insight into the regiochemical outcomes with different nucleophiles. The C4 position, being more electron-deficient, can be considered a "harder" electrophilic center compared to the C2 position.

Hard Nucleophiles: Hard nucleophiles, such as alkoxides or primary amines, are expected to react preferentially at the harder C4 center, leading to the displacement of the chloride.

Soft Nucleophiles: Softer nucleophiles, such as thiolates, might show different selectivity. While C4 substitution is still common, the greater polarizability of soft nucleophiles and their potential for different orbital interactions can sometimes lead to reactions at the C2 position, especially if other factors come into play. For instance, in uncatalyzed reactions of 2,4-dichloropyrimidines with thiols (strong, soft nucleophiles), substitution occurs selectively at C4. thieme-connect.com This suggests that positional electrophilicity is the dominant factor for many nucleophiles.

This inherent preference for C4 substitution in SNAr reactions stands in contrast to the selectivity observed in transition-metal-catalyzed cross-coupling reactions.

The SNAr pathway in halogenated pyrimidines is governed by powerful stereoelectronic effects. The arrangement of the nitrogen atoms within the pyrimidine ring is fundamental to its reactivity.

Inductive and Mesomeric Effects: The two nitrogen atoms exert strong electron-withdrawing inductive effects, reducing the electron density across the ring and activating it towards nucleophilic attack. They also provide resonance stabilization for the negatively charged Meisenheimer intermediate formed upon nucleophilic addition.

Stabilization of the Meisenheimer Complex: For an attack at the C4 position, the negative charge of the intermediate can be delocalized onto the adjacent nitrogen atom at position 3 and the para nitrogen at position 1. This extensive delocalization results in a highly stabilized intermediate, lowering the activation energy for the reaction at this site. An attack at C2 also benefits from stabilization by both adjacent nitrogen atoms. However, quantum mechanical calculations suggest that the transition state leading to the C4-adduct is generally lower in energy for substrates like 2,4-dichloropyrimidine. wuxiapptec.com

LUMO Distribution: As previously mentioned, Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting reactivity. The LUMO of 2,4-dihalopyrimidines is primarily distributed at the C4 and C6 positions, with a much smaller contribution from C2. wuxibiology.comwuxiapptec.com A nucleophile's Highest Occupied Molecular Orbital (HOMO) will preferentially interact with the largest lobes of the electrophile's LUMO, leading to a kinetically controlled attack at C4. wuxibiology.com In some cases, where the energy gap between the LUMO and LUMO+1 is small, both orbitals may need to be considered to accurately predict the reaction outcome. wuxiapptec.comwuxiapptec.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. In the case of this compound, these reactions offer a regioselectivity that is complementary to that of SNAr reactions. The outcome is governed by the relative rates of oxidative addition of the palladium catalyst to the C-Cl and C-I bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron species with an organic halide. wikipedia.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For dihaloheteroarenes, the site of the initial oxidative addition of the palladium(0) catalyst determines the regioselectivity. The reactivity of carbon-halogen bonds towards oxidative addition follows the general trend: C-I > C-Br > C-Cl. rsc.org This established reactivity profile means that for this compound, the palladium catalyst will selectively insert into the weaker, more reactive C-I bond at the C2 position. This provides a highly reliable method for the selective functionalization of C2, leaving the C4-chloro substituent intact for subsequent transformations, such as an SNAr reaction. nih.gov

Below is a table of typical conditions for Suzuki-Miyaura coupling reactions on related chloropyrimidine systems, which are applicable for the selective C-C bond formation at the C2 position of this compound.

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | mdpi.comresearchgate.net |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 °C | |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | rsc.org |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 90 °C | nih.gov |

The Stille coupling reaction provides another efficient pathway for C-C bond formation by coupling an organotin reagent with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The mechanism is similar to that of the Suzuki coupling, beginning with the crucial oxidative addition step. wikipedia.orgnrochemistry.com

Similar to the Suzuki coupling, the regioselectivity of the Stille reaction on this compound is dictated by the differential reactivity of the C-X bonds towards oxidative addition. The C-I bond reacts much more readily with the palladium(0) catalyst than the C-Cl bond. wikipedia.orgorgsyn.org This allows for the highly selective formation of a new C-C bond at the C2 position of the pyrimidine ring. The organotin reagents are notable for their stability and tolerance of a wide variety of functional groups. nrochemistry.com

The following table outlines representative conditions for performing Stille coupling reactions, which can be applied for the selective functionalization of this compound.

| Catalyst | Ligand (if separate) | Solvent | Additives | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | DMF or Toluene | CuI | 80-110 °C | harvard.edu |

| Pd₂(dba)₃ | AsPh₃ | DMF | CuI | 60 °C | harvard.edu |

| PdCl₂(dppf) | - | DMF | LiCl | 40-80 °C | nrochemistry.com |

| Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | CsF | 100 °C | orgsyn.org |

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination serves as a powerful tool for constructing carbon-nitrogen (C-N) bonds, a common linkage in pharmaceuticals and biologically active compounds. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction is particularly effective for the selective functionalization of dihalogenated heterocycles like this compound. wikipedia.org The differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its selective chemistry. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycle. libretexts.org

This inherent reactivity difference allows for highly selective amination at the C2 position (the site of the iodine atom) while leaving the C4-chloro group untouched. This stepwise functionalization is synthetically valuable, as the remaining chlorine can be targeted in subsequent transformations.

The typical Buchwald-Hartwig reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com The choice of ligand is crucial for the efficiency of the catalyst system. While first-generation catalysts existed, the development of bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos) and ferrocenyl-based ligands (e.g., Josiphos), has greatly expanded the scope and efficiency of these reactions, particularly for less reactive aryl chlorides. wikipedia.orgnih.govnih.gov

In the context of this compound, amination is preferentially achieved at the C2-iodide position. Research has shown that various primary and secondary amines can be coupled at this position with high yields. The conditions typically involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (NaOt-Bu) in an inert solvent like toluene or dioxane. jk-sci.com

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination at the C2 Position

| Parameter | Typical Condition | Function | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) species | jk-sci.comnih.gov |

| Ligand | XPhos, Josiphos, BINAP, DPPF | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination | wikipedia.orgjk-sci.comnih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitating its coordination to palladium | jk-sci.com |

| Solvent | Toluene, Dioxane, THF | Inert reaction medium | jk-sci.com |

| Temperature | 25 °C to >100 °C | Reaction rate control | jk-sci.com |

This selective amination provides a straightforward route to 2-amino-4-chloropyrimidine (B19991) derivatives, which are versatile intermediates for the synthesis of more complex molecules.

Palladium-Catalyzed C-C Bond Formation at Distinct Pyrimidine Halogen Centers

Similar to C-N bond formation, palladium-catalyzed cross-coupling reactions are extensively used to create carbon-carbon (C-C) bonds, enabling the construction of complex molecular scaffolds. chemrxiv.org For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for predictable and selective C-C bond formation. The C-I bond at the C2 position readily undergoes oxidative addition to palladium(0) catalysts under conditions where the C-Cl bond at C4 remains largely unreactive.

This selectivity is exploited in various named cross-coupling reactions:

Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters) and is highly valued for its operational simplicity and the commercial availability of a vast array of boronic acids. nih.gov

Stille Coupling: Employs organostannane reagents. A key advantage of the Stille reaction is its high tolerance for a wide variety of functional groups.

Negishi Coupling: Uses organozinc reagents, which are more reactive than organoborons and can be useful for introducing alkyl groups. nih.gov

Kumada Coupling: Involves Grignard reagents (organomagnesium), which are highly reactive nucleophiles suitable for installing alkyl or aryl groups. nih.gov

In all these cases, the initial C-C bond formation occurs almost exclusively at the C2 position of this compound. This allows for the introduction of an aryl, heteroaryl, vinyl, or alkyl group at this position. The resulting 4-chloro-2-substituted-pyrimidine is a valuable intermediate, as the C4-chloro group can then be targeted for a second, different coupling reaction or a nucleophilic aromatic substitution (SNAr).

Development of Ligand-Controlled and Ligand-Free Coupling Systems for Selective Functionalization

While the innate reactivity of this compound dictates that coupling reactions preferentially occur at the C2-iodide position, modern catalysis has developed strategies to override this natural selectivity. The choice of ligand, or its complete absence, can dramatically influence the reaction's regioselectivity.

Ligand-Controlled Systems: The conventional wisdom that halides adjacent to a ring nitrogen are less reactive can be inverted through judicious ligand choice. nih.gov Research on related dihalopyridines and dihalopyrimidines has demonstrated that very sterically hindered ligands can promote cross-coupling at the typically less reactive position. nih.gov For instance, the use of bulky N-heterocyclic carbene (NHC) ligands, such as IPr, or bulky monophosphine ligands like QPhos, can favor coupling at the C4 position. nih.gov The mechanistic basis for this inversion of selectivity is thought to involve the steric bulk of the ligand-palladium complex, which may preferentially interact with the less sterically encumbered C4 position, despite the C-Cl bond being stronger. This ligand-controlled approach allows for the installation of functional groups at the C4 position while preserving the more reactive C2-iodide for subsequent chemistry, effectively reversing the standard synthetic sequence. nih.gov

Ligand-Free Systems: Intriguingly, conducting cross-coupling reactions in the absence of phosphine or NHC ligands can also lead to unconventional selectivity. nih.gov Conditions known as "Jeffery" conditions, which often involve a phase-transfer catalyst like a tetraalkylammonium salt, can significantly enhance selectivity for the C4 position. nih.gov Under these ligand-free conditions, it is often proposed that palladium nanoparticles are the active catalytic species. nih.gov These heterogeneous or quasi-heterogeneous catalysts can exhibit different reactivity and selectivity profiles compared to their homogeneous, ligand-bearing counterparts. The surface of a palladium nanoparticle may interact with the dihalopyrimidine substrate in a manner that favors activation of the C-Cl bond over the C-I bond, although the precise mechanisms are still a subject of ongoing research. nih.gov

Table 2: Control of Regioselectivity in Cross-Coupling Reactions

| System | Catalyst/Ligand | Typical Selectivity | Rationale | Reference |

| Standard | Pd(PPh₃)₄, Pd/dppf | C2 (Iodine) | Based on lower C-I bond dissociation energy | wikipedia.org |

| Ligand-Controlled | Pd/IPr, Pd/QPhos | C4 (Chlorine) | Steric hindrance of the bulky ligand-catalyst complex favors the less crowded C4 position | nih.gov |

| Ligand-Free | Pd(OAc)₂, NBu₄Cl | C4 (Chlorine) | May involve palladium nanoparticles as the active catalyst, altering the mechanism of C-X bond activation | nih.gov |

Other Advanced Reactivity Patterns

Organometallic Intermediates and Metalation Reactions Directed by Iodine

The iodine atom in this compound can be used to generate organometallic intermediates through halogen-metal exchange. This process typically involves treatment with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium) at low temperatures. The greater polarizability and lower strength of the C-I bond compared to the C-Cl bond ensure that the exchange occurs selectively at the C2 position.

This reaction generates a potent nucleophile, 4-chloro-2-lithiopyrimidine. This intermediate is not isolated but is immediately trapped in situ with various electrophiles. This "iodine-lithium exchange" provides a pathway to a wide range of 2-substituted pyrimidines that are not easily accessible through other means.

Scheme 1: Iodine-Lithium Exchange and Subsequent Electrophilic Quench

This strategy is analogous to the directed ortho-lithiation observed in other aromatic systems, where a directing group facilitates deprotonation at an adjacent position. acs.org In this case, the iodine atom facilitates metalation at the same carbon, leading to a highly versatile synthetic intermediate.

Oxidation and Reduction Chemistry of Halogenated Pyrimidine Systems

The halogenated pyrimidine core can undergo both oxidation and reduction reactions, although these are less common than cross-coupling transformations.

Reduction: Reduction of this compound typically involves hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom. This can be achieved through various methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). Under these conditions, the more labile C-I bond is typically reduced preferentially over the C-Cl bond.

Metal-based Reductants: Reagents like zinc dust in acetic acid can also effect hydrodehalogenation.

Selective reduction of the C-I bond provides a route to 4-chloropyrimidine, while more forcing conditions could potentially remove both halogens to yield pyrimidine itself.

Oxidation: Oxidation of the pyrimidine ring is challenging due to its electron-deficient nature. However, oxidation can be achieved at the nitrogen atoms to form N-oxides. This transformation typically requires strong oxidizing agents like peroxy acids (e.g., m-CPBA). The formation of an N-oxide can alter the electronic properties of the pyrimidine ring, potentially influencing the reactivity of the halogen substituents in subsequent reactions. The concept of oxidation in organic chemistry involves an increase in the number of bonds to more electronegative elements (like oxygen) or a decrease in bonds to hydrogen. youtube.comyoutube.com

Participation in Cyclization and Annulation Processes

This compound is a valuable substrate for constructing fused heterocyclic systems through cyclization and annulation reactions. mdpi.com These processes involve the formation of one or more new rings onto the existing pyrimidine framework.

A common strategy involves sequential functionalization at the C2 and C4 positions, followed by an intramolecular cyclization. For example, a Suzuki coupling could be performed at the C2 position to introduce an aryl group bearing an ortho-amino or ortho-hydroxy substituent. Subsequently, the C4-chloro group can undergo an intramolecular nucleophilic substitution by the appended amino or hydroxy group, leading to the formation of a new five- or six-membered ring fused to the pyrimidine core.

Alternatively, this compound can participate in intermolecular annulation reactions. In these reactions, a difunctional reagent reacts with two positions on the pyrimidine ring to build a new ring. For instance, a reagent with two nucleophilic centers could potentially displace both the iodide and the chloride to form a fused bicyclic system. Formal [4+2] cycloaddition reactions, where the pyrimidine acts as part of the diene or dienophile system, are also a known pathway for constructing fused rings, though examples with this specific substrate require specific activation. mdpi.comresearchgate.net These advanced strategies provide access to complex, polycyclic heteroaromatic structures that are of interest in medicinal chemistry and materials science.

Applications of 4 Chloro 2 Iodopyrimidine in Complex Molecular Architecture Construction

4-Chloro-2-iodopyrimidine as a Versatile Building Block in Heterocyclic Synthesis

This compound serves as a linchpin in the synthesis of a wide array of heterocyclic compounds due to the distinct reactivity of its chloro and iodo substituents. The carbon-iodine bond is weaker and therefore more susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference allows for regioselective modifications, enabling the sequential introduction of various functional groups at the C2 and C4 positions of the pyrimidine (B1678525) ring.

The utility of dihalogenated pyrimidines as versatile intermediates is well-established. The differential reactivity of the two halogen atoms facilitates selective, stepwise functionalization of the pyrimidine core. For instance, the iodine atom at the C2 position of this compound can readily participate in reactions such as Suzuki, Sonogashira, and Heck cross-couplings, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. nih.govsigmaaldrich.com Subsequently, the chlorine atom at the C4 position can be targeted for nucleophilic aromatic substitution or further cross-coupling reactions under different conditions. This stepwise approach provides a high degree of control over the final molecular structure.

The pyrimidine nucleus itself is a critical component of numerous bioactive molecules, including nucleic acids, making its derivatives of significant interest in medicinal chemistry. jchemrev.com The ability to precisely functionalize the pyrimidine scaffold using building blocks like this compound is therefore of paramount importance for the synthesis of new drug candidates. pharmtech.com

Design and Elaboration of Advanced Heterocyclic Systems from Pyrimidine Scaffolds

The controlled, sequential functionalization of this compound opens avenues for the design and synthesis of advanced heterocyclic systems with tailored properties. The initial reaction at the more labile C2-iodo position, followed by a subsequent transformation at the C4-chloro position, allows for the construction of complex, multi-substituted pyrimidines that would be challenging to access through other synthetic routes.

For example, a Suzuki coupling reaction can be performed selectively at the C2 position, introducing an aryl or heteroaryl moiety. The resulting 2-aryl-4-chloropyrimidine can then undergo a nucleophilic substitution at the C4 position with an amine, alcohol, or thiol, leading to the formation of highly functionalized pyrimidine derivatives. This strategy has been successfully employed in the synthesis of various biologically active compounds. The regioselectivity of such cross-coupling reactions on dihalopyrimidines has been a subject of study, with the general observation being that the 4-position is often more reactive in dichloropyrimidines, though the specific substrate and reaction conditions play a crucial role. nih.gov In the case of this compound, the inherent reactivity difference between iodine and chlorine dictates the initial site of reaction.

The pyrimidine ring can also serve as a scaffold for the construction of fused heterocyclic systems. By introducing appropriate functional groups through reactions with this compound, subsequent intramolecular cyclization reactions can be triggered to form polycyclic aromatic systems. This approach has been utilized to synthesize a variety of fused pyrimidines, which are prevalent motifs in many pharmacologically active molecules. nih.govaun.edu.eg

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes and drug leads. rsc.orgcam.ac.uk this compound is an excellent starting material for DOS strategies due to its capacity for divergent, regioselective reactions.

A typical DOS approach using this building block would involve a common intermediate, generated from the reaction of this compound, which is then subjected to a variety of reaction conditions and coupling partners to produce a library of diverse compounds. For instance, a Suzuki coupling at the C2 position with a range of boronic acids can generate a set of 2-substituted-4-chloropyrimidines. This initial library can then be further diversified by reacting the C4-chloro position with a panel of nucleophiles, such as amines or alcohols. This "build-and-diversify" strategy allows for the rapid generation of a large number of unique molecular architectures from a single starting material.

The development of privileged substructure-based DOS pathways has been a successful approach for creating libraries of pyrimidine-embedded polyheterocycles. researchgate.netnih.gov By starting with a versatile pyrimidine core, such as one derived from this compound, and applying a series of complexity-generating reactions, it is possible to access a wide range of molecular scaffolds with diverse three-dimensional shapes. researchgate.netnih.gov

Below is a data table illustrating a hypothetical diversity-oriented synthesis scheme starting from this compound.

| Step | Reaction Type | Position | Reagent/Catalyst | Resulting Intermediate/Product |

| 1 | Suzuki Coupling | C2 | Arylboronic Acid, Pd Catalyst | 2-Aryl-4-chloropyrimidine |

| 2a | Nucleophilic Substitution | C4 | Amine | 2-Aryl-4-aminopyrimidine |

| 2b | Nucleophilic Substitution | C4 | Alcohol | 2-Aryl-4-alkoxypyrimidine |

| 2c | Sonogashira Coupling | C4 | Alkyne, Pd/Cu Catalyst | 2-Aryl-4-alkynylpyrimidine |

Role in the Development of Scaffolds for Medicinal Chemistry Research

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of approved drugs and biologically active compounds. mdpi.com this compound provides a reliable and flexible entry point for the synthesis of novel pyrimidine-based scaffolds for drug discovery programs. nih.gov

The ability to introduce a wide range of substituents at the C2 and C4 positions allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This is a critical aspect of the lead optimization process, where small structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The concept of "scaffold hopping," where the core structure of a known bioactive molecule is replaced with a different scaffold while retaining key binding interactions, can be effectively implemented using versatile building blocks like this compound. researchgate.netnih.govresearchgate.net

For example, the synthesis of inhibitors for various protein kinases, a major class of drug targets, often involves the construction of heterocyclic scaffolds that can mimic the binding of ATP. The pyrimidine core is a common feature of many kinase inhibitors, and the ability to decorate this core with different functional groups is essential for achieving high affinity and selectivity. The differential reactivity of this compound allows for the systematic exploration of the chemical space around the pyrimidine scaffold to identify potent and selective inhibitors.

The following table lists some of the compound classes that can be accessed through the use of this compound in medicinal chemistry research.

| Compound Class | Potential Therapeutic Area | Synthetic Strategy |

| Substituted Aminopyrimidines | Oncology, Infectious Diseases | Sequential Suzuki coupling and nucleophilic substitution |

| Fused Pyrimidine Systems | CNS Disorders, Inflammation | Functionalization followed by intramolecular cyclization |

| Aryl- and Heteroaryl-pyrimidines | Cardiovascular Diseases, Metabolic Disorders | Double cross-coupling reactions |

Computational and Theoretical Investigations of 4 Chloro 2 Iodopyrimidine

Electronic Structure Characterization

The arrangement of electrons and orbitals in 4-Chloro-2-iodopyrimidine dictates its physical and chemical properties. Advanced computational methods are employed to characterize this electronic landscape in detail.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and stabilities. By solving the Schrödinger equation within the DFT framework, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound corresponding to the minimum on the potential energy surface can be located.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For the pyrimidine (B1678525) core, the C-N and C-C bond lengths are consistent with its aromatic character, though they are influenced by the electronic effects of the halogen substituents. The C-Cl and C-I bond lengths are of particular interest, as they are key indicators of the bonds' strength and reactivity. Due to the larger atomic radius of iodine, the C-I bond is significantly longer and weaker than the C-Cl bond, a factor that profoundly influences the molecule's reactivity, particularly in cross-coupling reactions.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C2 | I | - | ~2.10 Å |

| Bond Length | C4 | Cl | - | ~1.74 Å |

| Bond Length | N1 | C2 | - | ~1.33 Å |

| Bond Length | C4 | C5 | - | ~1.39 Å |

| Bond Angle | N1 | C2 | N3 | ~127° |

| Bond Angle | Cl | C4 | C5 | ~120° |

| Dihedral Angle | N3 | C2 | N1 | C6 |

Note: These values are representative estimates based on DFT calculations of similar halopyrimidine structures and may vary depending on the specific computational method and basis set employed.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

For this compound, the HOMO is typically a π-orbital distributed over the pyrimidine ring, while the LUMO is a π-antibonding orbital. The presence of electronegative chlorine and iodine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted pyrimidine. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity. Computational studies on related halopyrimidines indicate that the HOMO-LUMO gap is a key factor in predicting their behavior in chemical reactions. The relatively low-lying LUMO, particularly with contributions from the C-I σ orbital, suggests susceptibility to nucleophilic attack.

Interactive Data Table: Calculated Frontier Orbital Energies

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -7.0 to -6.5 | Primarily π-orbital on the pyrimidine ring |

| LUMO | ~ -1.5 to -1.0 | Primarily π*-antibonding orbital |

| HOMO-LUMO Gap | ~ 5.0 to 5.5 | Indicator of chemical reactivity and stability |

Note: These energy values are typical for halopyrimidines and serve as illustrative examples.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This method allows for the quantification of electron delocalization through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, significant delocalization occurs from the lone pairs of the nitrogen atoms into the π-antibonding orbitals of the pyrimidine ring. Furthermore, NBO analysis reveals hyperconjugative interactions involving the C-Cl and C-I bonds. The interaction between the lone pair of a nitrogen atom and the antibonding σ orbital of the adjacent C-I or C-Cl bond (nN → σ*C-X) contributes to the stabilization of the molecule and influences the reactivity of the C-X bonds. The strength of these interactions can be estimated using second-order perturbation theory, providing a quantitative measure of their energetic importance. Such analyses indicate that charge transfer from the pyrimidine ring to the halogen atoms is a significant factor in the molecule's electronic structure. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show regions of negative potential around the nitrogen atoms due to their lone pairs of electrons, making them sites for protonation and coordination to metal centers. Conversely, the regions around the carbon atoms bonded to the chlorine and iodine atoms (C4 and C2, respectively) are expected to be electron-deficient (blueish), highlighting them as the primary sites for nucleophilic attack. The hydrogen atoms on the pyrimidine ring will also exhibit a positive potential. This visual representation of the molecule's electrostatic landscape provides a clear and intuitive guide to its reactive behavior.

Computational Studies of Reaction Mechanisms

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the determination of activation energies.

This compound is a versatile substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). Computational studies can model the step-by-step mechanism of these reactions.

For an SNAr reaction, the pathway typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org DFT calculations can be used to locate the transition state leading to this intermediate and the transition state for the departure of the leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Computational models for related systems have shown that the activation barrier for nucleophilic attack is lower at the 2-position compared to the 4-position in some substituted pyrimidines, influencing the regioselectivity of the reaction. wuxiapptec.com

In the context of Suzuki coupling, DFT can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations can help to rationalize the observed reactivity, where the C-I bond is known to be significantly more reactive towards oxidative addition with a palladium(0) catalyst than the C-Cl bond. By calculating the activation energies for oxidative addition at both the C2 and C4 positions, the high selectivity for reactions at the iodo-substituted position can be quantitatively explained. For similar reactions, the activation energy for oxidative addition to a C-I bond is significantly lower than that for a C-Cl bond.

Interactive Data Table: Representative Calculated Activation Energies for Key Reaction Steps

| Reaction Type | Position | Elementary Step | Predicted Activation Energy (kcal/mol) |

| SNAr | C2 | Nucleophilic Attack | ~15 - 20 |

| SNAr | C4 | Nucleophilic Attack | ~18 - 25 |

| Suzuki Coupling | C2 (C-I) | Oxidative Addition | ~10 - 15 |

| Suzuki Coupling | C4 (C-Cl) | Oxidative Addition | > 25 |

Note: These values are illustrative and based on computational studies of analogous reactions. The actual activation energies will depend on the specific nucleophile, catalyst, and reaction conditions.

Computational Modeling of Regioselectivity in Substitution and Coupling Reactions

The presence of two different halogen atoms on the pyrimidine ring, chlorine at position 4 and iodine at position 2, raises fundamental questions about its reactivity in nucleophilic substitution and cross-coupling reactions. Computational models are instrumental in predicting the regioselectivity of these transformations.

Theoretical studies, often employing Density Functional Theory (DFT), can determine the relative activation energies for reactions occurring at the C2 versus the C4 position. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, the generally accepted mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. Computational models consistently show that the carbon-iodine (C-I) bond is significantly weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy leads to a lower activation barrier for the oxidative addition at the C2 position.

Therefore, computational models predict that cross-coupling reactions will selectively occur at the C2-I position, leaving the C4-Cl bond intact for subsequent transformations. This predicted regioselectivity is a cornerstone for the strategic use of this compound as a building block in sequential synthesis.

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, computational approaches can model the stability of the Meisenheimer intermediates formed upon nucleophilic attack at either the C2 or C4 position. The relative energies of these intermediates and the corresponding transition states determine the preferred reaction site. The electron-withdrawing nature of the pyrimidine nitrogens and the halogen substituents activates both positions, but the precise regiochemical outcome can be influenced by the nature of the nucleophile and reaction conditions, insights that can be effectively modeled.

Table 1: Calculated Parameters for Regioselectivity in Halogenated Pyrimidines

| Parameter | C2-I Bond | C4-Cl Bond | Predicted Reactive Site |

|---|---|---|---|

| Bond Dissociation Energy | Lower | Higher | C2 |

| Activation Energy (Oxidative Addition) | Lower | Higher | C2 |

| LUMO Lobe Size | Larger at C2 | Smaller at C4 | C2 (for orbital-controlled reactions) |

Insights into Solvent Effects and Rational Catalyst Design from Theoretical Models

Theoretical models extend beyond predicting intrinsic reactivity to understanding the influence of the reaction environment. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is critical for accurate predictions. Computations can reveal how solvent polarity stabilizes or destabilizes transition states and intermediates, potentially altering the regioselectivity or reaction rate. For instance, polar aprotic solvents, commonly used in SNAr reactions, can be modeled to understand their role in stabilizing the charged Meisenheimer complex, thereby facilitating the reaction.

In the realm of catalyst design, theoretical models are indispensable. For cross-coupling reactions involving this compound, DFT calculations can be used to:

Evaluate Ligand Effects: The electronic and steric properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can be modeled. Calculations can predict how different ligands affect the energy of the oxidative addition transition state, helping to identify ligands that promote high reactivity and selectivity.

Map Catalytic Cycles: The entire catalytic cycle can be computationally mapped, identifying the rate-determining step and potential catalyst deactivation pathways. This knowledge allows for the rational design of more efficient and robust catalytic systems tailored for specific substrates like dihalopyrimidines.

These theoretical insights accelerate the development of optimal reaction conditions, reducing the need for extensive empirical screening and providing a deeper understanding of the underlying reaction mechanisms.

Spectroscopic Property Simulations

Computational quantum chemistry is a reliable tool for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and confirming molecular structures.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations and Band Assignments

The vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT calculations. nih.gov By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors in the computational method, typically show good agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov

Crucially, these simulations provide a detailed assignment for each vibrational band. This allows experimental peaks to be confidently attributed to specific molecular motions, such as C-H stretching, C-N stretching, ring deformation modes, and the characteristic vibrations of the carbon-halogen bonds. researchgate.net The C-I and C-Cl stretching and bending frequencies are of particular diagnostic value.

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Type of Vibration |

|---|---|---|

| ~3100-3050 | C-H stretch | Stretching |

| ~1580-1550 | C=C / C=N stretch | Ring Stretching |

| ~1450-1400 | C=C / C=N stretch | Ring Stretching |

| ~1200-1150 | C-H in-plane bend | Bending |

| ~1050-1000 | Ring breathing | Ring Deformation |

| ~800-750 | C-Cl stretch | Stretching |

| ~780-730 | C-H out-of-plane bend | Bending |

| ~650-600 | C-I stretch | Stretching |

Note: The frequencies are approximate and based on typical values for similar halogenated aromatic systems.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), correlate well with experimental values. nih.gov

For this compound, ¹H NMR predictions would focus on the two protons on the pyrimidine ring, while ¹³C NMR predictions would cover all four carbon atoms. The calculations can accurately capture the electronic effects of the two nitrogen atoms and the two different halogen substituents on the chemical shifts of the ring protons and carbons. Discrepancies between predicted and experimental spectra can often point to specific solvent effects or conformational changes not accounted for in the gas-phase computational model.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Relative to TMS) |

|---|---|

| C2 (bearing Iodine) | ~130-140 |

| C4 (bearing Chlorine) | ~160-165 |

| C5 | ~120-125 |

| C6 | ~150-155 |

Note: These are estimated values based on computational predictions for related halopyrimidines.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions play a critical role in determining the crystal packing of molecules and their interactions in biological systems. nih.govrsc.org this compound possesses atoms capable of engaging in significant non-covalent interactions, which can be analyzed using computational tools.

Halogen Bonding: The iodine atom at the C2 position is a particularly strong halogen bond donor. nih.gov This is due to the phenomenon known as the "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. nih.govacs.org The electron-withdrawing pyrimidine ring enhances the size and positive intensity of this σ-hole. Computational electrostatic potential maps can visualize this feature and predict the strength and directionality of halogen bonds formed between the iodine atom and Lewis basic sites (e.g., oxygen or nitrogen atoms) on other molecules. wikipedia.org The chlorine atom can also participate in halogen bonding, though it is generally a weaker donor than iodine. nih.gov

Hydrogen Bonding: While this compound has no traditional hydrogen bond donors (like O-H or N-H), the nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors. They can interact with hydrogen bond donors from solvent molecules or other components in a mixture. Furthermore, the C-H bonds on the pyrimidine ring can act as very weak hydrogen bond donors, forming C-H···X interactions (where X is a halogen or another electronegative atom). researchgate.net

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these weak interactions, providing quantitative data on their strength and nature. These analyses are crucial for understanding the supramolecular chemistry of this compound and for crystal engineering applications. mdpi.com

Challenges and Future Research Directions in 4 Chloro 2 Iodopyrimidine Chemistry

Development of Sustainable and Greener Synthetic Methodologies

Traditional synthetic routes to halogenated pyrimidines often involve the use of hazardous reagents, harsh reaction conditions, and chlorinated solvents, leading to significant environmental concerns. sci-hub.se A major challenge in the synthesis of 4-chloro-2-iodopyrimidine is the development of greener methodologies that align with the principles of sustainable chemistry. Future research is directed towards several key areas:

Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. biotech-asia.orgresearchgate.netresearchgate.net Future synthetic strategies will need to be designed to improve atom economy, for instance, by minimizing the use of protecting groups and employing catalytic rather than stoichiometric reagents.

Alternative Solvents and Reaction Conditions: The use of safer, more environmentally friendly solvents is a critical aspect of green chemistry. Research is exploring the use of water, ionic liquids, or solvent-free reaction conditions for the synthesis of pyrimidine (B1678525) derivatives. sci-hub.semdpi.com Additionally, energy-efficient methods such as microwave-assisted and ultrasound-assisted synthesis are being investigated to reduce reaction times and energy consumption. nih.govbenthamdirect.com

Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable starting materials. While challenging for a highly functionalized heterocycle like this compound, research into converting biomass-derived platform chemicals into pyrimidine precursors is a promising future direction. acs.org

Waste Reduction: Traditional halogenation methods can generate significant amounts of waste. Future methodologies will focus on catalytic halogenation and recycling of reagents to minimize the environmental footprint. sci-hub.se

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Microwave-Assisted Synthesis | Acceleration of cyclization and halogenation steps. | Reduced reaction times, improved yields, lower energy consumption. nih.govbenthamdirect.com |

| Solvent-Free Reactions | Performing condensation and halogenation reactions without a solvent. | Reduced solvent waste, simplified purification, potentially lower costs. nih.govnih.gov |

| Use of Greener Solvents | Employing water, ionic liquids, or bio-derived solvents. | Reduced environmental impact and toxicity. sci-hub.semdpi.com |

| Catalytic Halogenation | Replacing stoichiometric halogenating agents with catalytic systems. | Higher atom economy, reduced hazardous waste. |

| Multicomponent Reactions | One-pot synthesis from simpler, readily available starting materials. | Increased efficiency, reduced number of synthetic steps and purifications. sci-hub.se |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The differential reactivity of the chloro and iodo substituents in this compound presents a unique opportunity for selective functionalization. The development of novel catalytic systems is crucial for controlling this selectivity and expanding the synthetic utility of this building block. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. eurekaselect.com

Future research will likely focus on:

Ligand Design: The nature of the ligand in a palladium catalyst plays a critical role in determining the regioselectivity of cross-coupling reactions with dihalogenated heteroarenes. acs.orgnih.gov The design of new, highly specific ligands will be essential for achieving selective functionalization at either the C2 (iodo) or C4 (chloro) position.

Catalyst Speciation: Understanding and controlling the nature of the active catalytic species (e.g., mononuclear vs. nanoparticle catalysts) can lead to a reversal of expected regioselectivity. benthamdirect.com Further research into the in-situ formation and stabilization of different palladium species could unlock novel reaction pathways.

Alternative Metal Catalysts: While palladium is widely used, there is growing interest in exploring more abundant and less expensive metals like copper, nickel, and iron for cross-coupling reactions of halogenated pyrimidines.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis offers a mild and efficient alternative for the functionalization of heteroaromatics and could be applied to the selective transformation of this compound.

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium with bulky NHC ligands | Selective C-C and C-N coupling at the C4-Cl position. | Overcoming the innate preference for reaction at the C-I bond. acs.orgnih.gov |

| Ligand-free Palladium (Jeffery conditions) | Potentially enhanced selectivity in Suzuki couplings. | Simplified reaction setup and reduced cost. nih.gov |

| Copper-based catalysts | C-N and C-S bond formation. | Lower cost compared to palladium, different reactivity profiles. |

| Nickel-catalyzed cross-coupling | Functionalization of the C-Cl bond. | Potential for unique reactivity and selectivity. |

Advances in Chemo-, Regio-, and Stereoselective Transformations of Halogenated Pyrimidines

Achieving high levels of chemo-, regio-, and stereoselectivity in the reactions of this compound is a significant challenge. The presence of two different halogen atoms and multiple reactive sites on the pyrimidine ring necessitates precise control over reaction conditions.

Chemoselectivity: The primary challenge is the selective reaction at either the C-I or C-Cl bond. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. sci-hub.se However, achieving selective functionalization of the less reactive C-Cl bond is a key goal for synthetic diversification.

Regioselectivity: Beyond the halogenated positions, direct C-H functionalization of the pyrimidine ring offers another avenue for derivatization. Developing methods for regioselective C-H activation at the C5 or C6 position in the presence of the halogen substituents is an area of active research. nih.govnih.gov

Stereoselectivity: When introducing chiral centers into derivatives of this compound, controlling the stereochemistry is crucial, particularly for pharmaceutical applications. The development of asymmetric catalytic methods for the functionalization of this scaffold is a significant future direction.

| Transformation Type | Challenge | Future Research Direction |

| Chemoselective Cross-Coupling | Selectively reacting at the C-Cl bond in the presence of the more reactive C-I bond. | Development of catalyst systems that favor oxidative addition to the C-Cl bond. |

| Regioselective C-H Functionalization | Activating and functionalizing a specific C-H bond on the pyrimidine ring. | Use of directing groups or specialized catalysts to control regioselectivity. nih.govnih.gov |

| Stereoselective Functionalization | Introducing chiral centers with high enantiomeric or diastereomeric excess. | Application of chiral ligands and catalysts in cross-coupling and other functionalization reactions. |

| Selective Dehalogenation | Removing one halogen selectively to generate mono-halogenated pyrimidines. | Development of mild and selective reducing agents and conditions. acs.org |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability. acs.orgeurekaselect.com The application of these technologies to the synthesis and functionalization of this compound is a promising area for future development.

Key advantages and research directions include:

Improved Safety: Flow reactors handle small volumes of reagents at any given time, which is particularly beneficial when working with potentially hazardous or exothermic reactions. acs.org

Enhanced Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities. eurekaselect.com

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation, accelerating process development.

| Technology | Application to this compound Chemistry | Potential Benefits |

| Continuous Flow Reactors | Synthesis of the this compound core and subsequent functionalization reactions. | Increased safety, better heat and mass transfer, improved reproducibility. acs.orgeurekaselect.com |

| Microreactors | Precise control over reaction conditions for highly selective transformations. | Enhanced reaction rates, improved yields, and reduced reagent consumption. nih.gov |

| Automated Synthesis Platforms | High-throughput screening of catalysts, ligands, and reaction conditions for functionalization. | Rapid optimization of reaction parameters and discovery of new reaction conditions. |

| In-line Analytics | Real-time monitoring of reactions in a flow system. | Immediate feedback for process control and optimization. rsc.org |

Computational Design of Pyrimidine Derivatives with Tunable Reactivity Profiles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The application of computational methods to the study of this compound and its derivatives can provide valuable insights into their reactivity and guide the design of new molecules with desired properties.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure of halogenated pyrimidines, predict their reactivity at different sites, and elucidate reaction mechanisms. sci-hub.seresearchgate.netacs.org This can aid in understanding and predicting the regioselectivity of various transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity. nih.govnih.govresearchgate.net This can facilitate the in silico design of new compounds with enhanced potency and selectivity.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of pyrimidine-based inhibitors to their biological targets, providing a rational basis for the design of new therapeutic agents. nih.govmdpi.com

Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties such as solubility, lipophilicity, and metabolic stability, aiding in the design of drug-like molecules.

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies, atomic charges, and reaction energy profiles. | Prediction of site selectivity in functionalization reactions. sci-hub.seacs.org |

| QSAR | Correlation of molecular descriptors with biological activity (e.g., enzyme inhibition). | In silico screening and design of new bioactive pyrimidine derivatives. nih.govnih.gov |

| Molecular Docking | Simulation of the binding of pyrimidine derivatives to protein active sites. | Rational design of potent and selective enzyme inhibitors. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and stability of pyrimidine-protein complexes. | Understanding the molecular basis of binding and informing lead optimization. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-iodopyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves halogenation of pyrimidine precursors. A two-step approach is often employed: (1) introducing chlorine via nucleophilic substitution using POCl₃ or PCl₅ under reflux conditions (80–120°C), followed by (2) iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) at 0–25°C . Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres (argon/nitrogen). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate high-purity products. Contamination by dihalogenated byproducts can arise from excess halogenating agents, necessitating analytical validation (e.g., HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer:

- ¹H/¹³C NMR: Chlorine and iodine substituents induce deshielding effects, with distinct peaks for pyrimidine ring protons (δ 8.5–9.0 ppm for H-5 and H-6) . Coupling patterns (e.g., J = 5–6 Hz for adjacent protons) confirm regiochemistry.

- Mass Spectrometry (HRMS): Molecular ion clusters ([M]⁺) should match the exact mass (C₄H₂ClIN₂: theoretical ~255.86 g/mol). Fragmentation patterns (e.g., loss of Cl or I) validate structure .

- IR Spectroscopy: Stretching vibrations for C-Cl (~550–600 cm⁻¹) and C-I (~500 cm⁻¹) confirm functional groups.

Cross-referencing with computational predictions (DFT-optimized structures) enhances interpretation accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management: Halogenated waste must be segregated in labeled containers and disposed via certified hazardous waste services. Avoid aqueous disposal due to environmental persistence .

- Spill Response: Absorb with inert materials (vermiculite), neutralize with sodium bicarbonate, and collect in sealed containers .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as frontier molecular orbitals (FMOs) and electrostatic potential surfaces. For Suzuki-Miyaura couplings, the iodine atom’s lower electronegativity (vs. chlorine) increases oxidative addition efficiency with palladium catalysts. Compute activation energies for C-I vs. C-Cl bond cleavage to prioritize reactive sites . Validate predictions with kinetic studies (e.g., monitoring reaction rates via ¹H NMR) .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor?

- Methodological Answer:

- Parameter Screening: Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, DMF may stabilize intermediates better than THF in Ullmann couplings .

- Analytical Rigor: Quantify trace impurities (e.g., residual iodine) via ICP-MS, which may inhibit catalyst turnover .

- Mechanistic Reassessment: Employ isotopic labeling (¹²⁷I vs. ¹²⁵I) to track competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. What experimental approaches elucidate mechanistic pathways of nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated solvents (e.g., DMSO-d₆ vs. DMSO) to distinguish between SN1 and SN2 mechanisms.

- Trapping Experiments: Add radical scavengers (TEMPO) to detect transient intermediates in potential single-electron transfer pathways.

- Computational Modeling: MD simulations (e.g., using Gaussian 16) visualize transition states and charge distribution during bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.